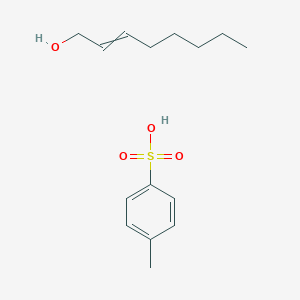
4-Methylbenzenesulfonic acid;oct-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using concentrated sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
C7H8+H2SO4→C7H7SO3H+H2O
For the preparation of oct-2-en-1-ol, one common method is the reduction of oct-2-enal using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
In industrial settings, the production of 4-methylbenzenesulfonic acid is often carried out in large reactors where toluene is continuously fed into a stream of concentrated sulfuric acid. The reaction mixture is then cooled, and the product is crystallized out. For oct-2-en-1-ol, industrial production may involve the catalytic hydrogenation of oct-2-enal using a metal catalyst such as palladium on carbon (Pd/C).
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylbenzenesulfonic acid undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonic acid group is replaced by other nucleophiles.
Esterification: It can react with alcohols to form esters.
Reduction: It can be reduced to form the corresponding sulfonamide.
Oct-2-en-1-ol can undergo:
Oxidation: It can be oxidized to form oct-2-enal or oct-2-enoic acid.
Hydrogenation: It can be hydrogenated to form octanol.
Addition Reactions: It can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
For 4-Methylbenzenesulfonic acid: Common reagents include alcohols (for esterification), reducing agents like lithium aluminum hydride (for reduction), and nucleophiles like amines (for substitution).
For Oct-2-en-1-ol: Common reagents include oxidizing agents like potassium permanganate (for oxidation), hydrogen gas with a metal catalyst (for hydrogenation), and halogens (for addition reactions).
Major Products Formed
From 4-Methylbenzenesulfonic acid: Esters, sulfonamides, and substituted aromatic compounds.
From Oct-2-en-1-ol: Oct-2-enal, oct-2-enoic acid, and octanol.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in esterification and polymerization reactions. It is also used in the production of pharmaceuticals and dyes. Oct-2-en-1-ol has applications in the flavor and fragrance industry due to its pleasant odor. It is also used as an intermediate in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 4-methylbenzenesulfonic acid as a catalyst involves the activation of electrophiles through protonation, making them more susceptible to nucleophilic attack. This enhances the rate of various organic reactions. Oct-2-en-1-ol, being an unsaturated alcohol, can participate in various biochemical pathways, including oxidation and reduction reactions, which are essential in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: Similar to 4-methylbenzenesulfonic acid but lacks the methyl group.
Octanol: Similar to oct-2-en-1-ol but is a saturated alcohol.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidic nature and its ability to act as a catalyst in various organic reactions. Oct-2-en-1-ol is unique due to its unsaturation, which allows it to participate in a wider range of chemical reactions compared to its saturated counterpart, octanol.
Eigenschaften
CAS-Nummer |
113120-16-4 |
|---|---|
Molekularformel |
C15H24O4S |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;oct-2-en-1-ol |
InChI |
InChI=1S/C8H16O.C7H8O3S/c1-2-3-4-5-6-7-8-9;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,9H,2-5,8H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
MAGWIVKYOJZOJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


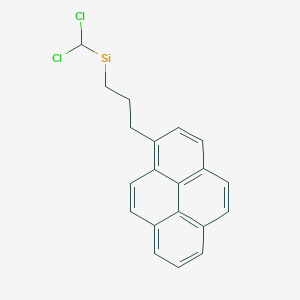

![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)

![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)
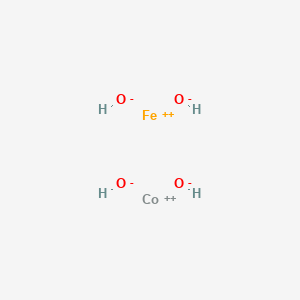
![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)

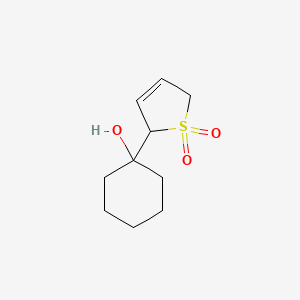

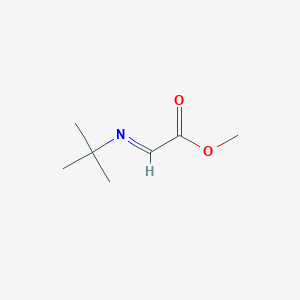
![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)
